3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts corresponding to the different types of protons present in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts corresponding to the different types of carbon atoms present in the molecule .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various spectroscopic techniques. For instance, the melting point of a similar compound was found to be between 70–75°C . The yield was 85% .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions are mild and metal-free, making it an environmentally friendly process .
Catalyst-free Synthesis under Microwave Irradiation
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed using this compound . This method is fast, clean, high yielding, and environmentally benign .
Light-sensitive Dyes
The compound is used in the production of light-sensitive dyes . These dyes have applications in various fields such as photography, printing, and data storage .
Pesticides and Fungicides
It is also used in the synthesis of pesticides and fungicides . These substances are used to control pests and fungi in agriculture and horticulture .
Pharmaceutical Applications
The imidazo[1,2-a]pyridine moiety of this compound can be found in many active pharmaceutical ingredients . For example, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives of this compound have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This has applications in environmental monitoring and medical diagnostics .
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of new synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary .
properties
IUPAC Name |
3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-3-9-21-11-15(20-17(12)21)7-8-19-18(23)14-5-6-16(22(24)25)13(2)10-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCBAAXTRHUGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.